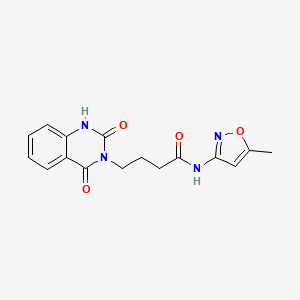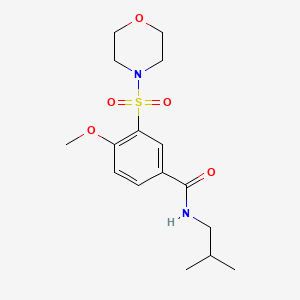
4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(5-methyl-3-isoxazolyl)butanamide
Overview
Description
The compound "4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(5-methyl-3-isoxazolyl)butanamide" belongs to the quinazolinone family, a class of compounds known for their wide range of biological activities. Quinazolinones are heterocyclic compounds containing a fused quinoline and 1,3-diazinone structure, making them a focus of synthesis due to their pharmacological importance.
Synthesis Analysis
The synthesis of quinazolinone derivatives involves various strategies, including reactions of anthranilamide with isocyanates. For instance, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and similar compounds demonstrates the versatility of anthranilamide reactions under different conditions to yield quinazolinone derivatives with potential bioactive properties (Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by the presence of nitrogen atoms in the quinazoline ring, which play a crucial role in their chemical reactivity and interaction with biological targets. Studies involving the synthesis and structural analysis of quinazolinone derivatives often explore the impact of substituents on their molecular properties and biological activities.
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including cyclization and alkylation, influenced by their functional groups. For example, the cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one demonstrates the reactivity of quinazolinone intermediates towards the formation of triazoloquinazolinones, showcasing the synthetic versatility of these compounds (Alagarsamy et al., 2008).
Scientific Research Applications
Corrosion Inhibition
Quinazoline derivatives exhibit exceptional corrosion inhibition properties for mild steel in acidic media. Kumar et al. (2020) conducted experiments demonstrating the efficacy of quinazoline derivatives in protecting mild steel surfaces from corrosion. Their study utilized electrochemical parameters and mass loss measurements to confirm the high inhibition efficiencies, which were attributed to the adsorption of these compounds on the steel surface, aligning with the Langmuir adsorption isotherm model. This highlights their potential in extending the life and maintaining the integrity of metal structures in corrosive environments (Kumar et al., 2020).
Pharmaceutical Applications
- Antiviral and Anti-Cancer Activities : Quinazoline derivatives have shown promising results in antiviral and anticancer activities. Luo et al. (2012) synthesized (quinazolin-4-ylamino)methyl-phosphonates displaying weak to good anti-Tobacco mosaic virus (TMV) activity, which points towards their utility in developing antiviral agents. Additionally, Al-Suwaidan et al. (2016) discovered that certain benzyl-substituted-4(3H)-quinazolinones exhibit broad-spectrum antitumor activity, indicating their potential as potent anticancer drugs (Luo et al., 2012); (Al-Suwaidan et al., 2016).
- Antihistaminic Agents : The synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones by Alagarsamy et al. (2008) showcased their H(1)-antihistaminic activity, outperforming chlorpheniramine maleate in effectiveness and causing negligible sedation. This underscores the potential of quinazoline derivatives in developing new antihistamines with fewer side effects (Alagarsamy et al., 2008).
properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-10-9-13(19-24-10)18-14(21)7-4-8-20-15(22)11-5-2-3-6-12(11)17-16(20)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,23)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWAWXMNDXRDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4578023.png)
![methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4578031.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)

![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B4578066.png)
![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)
![1-(2-methylpyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4578075.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)
![3-amino-6-[chloro(difluoro)methyl]-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4578080.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![3,3'-methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B4578089.png)
![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)
![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4578116.png)